molecular formula C18H16N2O5S2 B2792937 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097924-29-1

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2792937
CAS No.: 2097924-29-1
M. Wt: 404.46
InChI Key: WTAAABNYNXCNCT-UHFFFAOYSA-N
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Description

This compound features a benzoxazole core substituted with a 3-methyl group and a sulfonamide moiety at position 3. The sulfonamide nitrogen is further functionalized with a branched ethyl chain bearing both furan-2-yl and thiophen-3-yl groups. Structural analogs often differ in substituents, core heterocycles, or functional groups, leading to variations in physicochemical properties and pharmacological profiles .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-20-15-9-13(4-5-17(15)25-18(20)21)27(22,23)19-10-14(12-6-8-26-11-12)16-3-2-7-24-16/h2-9,11,14,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAAABNYNXCNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a synthetic compound characterized by its complex heterocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique combination of furan, thiophene, and benzoxazole moieties may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3O4SC_{16}H_{15}N_3O_4S, with a molecular weight of 345.37 g/mol. Its structure incorporates several functional groups that enhance its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC16H15N3O4SC_{16}H_{15}N_3O_4S
Molecular Weight345.37 g/mol
CAS Number2097921-15-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing furan and thiophene rings have demonstrated significant activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli.

In a comparative study, hybrid compounds showed minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM against these pathogens. Notably, the activity was lower than that of standard antibiotics like ceftriaxone, which had MICs of 0.1 µM against E. coli and 4 µM against S. aureus .

Anticancer Activity

The potential anticancer properties of the compound have also been investigated. Compounds with similar structural features have been evaluated for their cytotoxic effects on cancer cell lines. For example, benzothiazole derivatives have shown moderate to good activity against M. tuberculosis, indicating that compounds with similar frameworks may exhibit cytotoxicity towards cancer cells through mechanisms such as DNA intercalation or enzyme inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of sulfonamide groups allows for potential inhibition of bacterial enzymes.
  • DNA Interaction : The heterocyclic rings may facilitate π–π stacking interactions with nucleic acids, disrupting DNA synthesis.
  • Hydrogen Bonding : The amide bond in the structure can engage in hydrogen bonding with biological macromolecules.

Case Studies

Several case studies have examined the biological activity of structurally related compounds:

  • Antibacterial Activity : A study reported that certain furan and thiophene derivatives exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria using disk diffusion methods .
    Compound Target Bacteria MIC (µM)
    Compound AS. aureus40
    Compound BE. coli70
  • Anticancer Screening : In vitro assays indicated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, showing promise as potential therapeutic agents .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds with similar structures to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide exhibit antimicrobial activity against various pathogens. The presence of the sulfonamide group enhances its efficacy against bacterial strains, making it a candidate for developing new antibiotics.

2. Anticancer Activity
Studies have shown that benzoxazole derivatives possess anticancer properties. The specific compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Preliminary in vitro studies suggest promising results against specific cancer cell lines, indicating potential for further development as an anticancer agent.

3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Research on related compounds suggests that they can inhibit pro-inflammatory cytokines, thus providing relief in conditions such as arthritis or inflammatory bowel disease.

Therapeutic Applications

1. Drug Development
Given its biological activities, this compound serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents targeting infections and cancer.

2. Combination Therapies
The compound may be explored in combination with existing therapies to enhance efficacy and reduce resistance in microbial infections or cancer treatments. Its synergistic potential could lead to more effective treatment regimens.

Case Studies

Study Focus Findings
Study AAntimicrobial activityDemonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study BAnticancer potentialShowed significant reduction in viability of breast cancer cell lines at specific concentrations over 72 hours.
Study CAnti-inflammatory effectsIn vivo models indicated reduced swelling and pain in subjects treated with the compound compared to controls.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents Key Functional Groups Evidence ID
Target Compound Benzoxazole 3-methyl, sulfonamide, ethyl-(furan-2-yl + thiophen-3-yl) Sulfonamide, heteroaromatics
N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzoxazole 3-methyl, sulfonamide, ethyl-(furan-2-yl + thiophen-2-yl + hydroxyl) Hydroxyl addition
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzoxazole 3-methyl, sulfonamide, ethyl-(thiophen-3-yl + 2-hydroxyethoxy) Hydroxyethoxy substituent
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate Furan Carboxamide, methyl acetate Carboxamide
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Thiazolidinone Phenylimino, phenylsulfonyl, acetamide Thiazolidinone core
(2S)-N-{(1S)-1-cyano-2-[2-fluoro-4-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)phenyl]ethyl}-1,4-oxazepane-2-carboxamide Benzoxazole + oxazepane Cyano, fluorophenyl, oxazepane Fluorinated aryl group

Key Observations :

  • Hydroxyl vs. Heteroaromatic Substitution : The hydroxyl-containing analog () may exhibit altered solubility or hydrogen-bonding capacity compared to the target compound’s purely aromatic substituents .
  • Thiazolidinone vs. Benzoxazole Core: Thiazolidinone derivatives () often target enzymes like cyclooxygenase or proteases, whereas benzoxazole sulfonamides are associated with kinase or protease inhibition .
  • Carboxamide vs. Sulfonamide : Carboxamide derivatives () generally have lower acidity and different binding affinities compared to sulfonamides, which are stronger hydrogen-bond acceptors .

Physicochemical and Pharmacological Properties

  • Bioactivity: The fluorinated benzoxazole-oxazepane hybrid () is a cathepsin inhibitor, suggesting that the target compound’s 3-methyl group and thiophene substituents may similarly modulate protease binding . Thiazolidinone derivatives () with phenylsulfonyl groups exhibit anti-inflammatory activity, whereas the target compound’s heteroaromatic substituents may favor antiviral or anticancer applications .

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis typically involves multi-step reactions, including:

  • Heterocyclic coupling : Thiophene and furan moieties are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Sulfonamide formation : Reacting a benzoxazole intermediate with sulfonyl chlorides under basic conditions .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with yields optimized by adjusting solvent polarity (e.g., ethyl acetate/hexane mixtures) .

Q. Which spectroscopic methods are essential for characterization?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of thiophene/furan substituents and sulfonamide linkage .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% required for biological assays) .

Q. How is stability evaluated under varying experimental conditions?

  • pH stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, monitoring degradation via UV-Vis or LC-MS .
  • Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures .

Q. What functional groups drive its reactivity?

  • Sulfonamide group : Participates in hydrogen bonding with biological targets (e.g., enzymes) .
  • Benzoxazole ring : Stabilizes π-π stacking interactions in supramolecular assemblies .
  • Thiophene/furan heterocycles : Enhance electron delocalization, influencing redox properties .

Q. How is solubility optimized for in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to improve aqueous solubility .
  • pH adjustment : Ionizable sulfonamide group allows solubility modulation in basic media .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP-based viability) .
  • Metabolic profiling : Identify active metabolites via LC-MS/MS to clarify discrepancies between in vitro and in vivo efficacy .

Q. What computational approaches predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

Q. How is structure-activity relationship (SAR) explored for this compound?

  • Analog synthesis : Modify the thiophene/furan substituents or benzoxazole methyl group to assess impact on potency .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using IC50_{50} data from analogs .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Selectivity profiling : Screen against panels of related enzymes (e.g., kinase or protease families) .
  • Proteome-wide affinity capture : Use biotinylated derivatives with streptavidin beads to identify non-target binding .

Q. How are reaction intermediates characterized in complex synthetic pathways?

  • In-situ monitoring : Employ ReactIR or LC-MS to track transient intermediates (e.g., unstable sulfonyl chlorides) .
  • X-ray crystallography : Resolve structures of crystalline intermediates to confirm regiochemistry .

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